(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Description
Properties
IUPAC Name |
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO7.H2O/c2*8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h2*3-6,8-12H,1-2H2;1H2/t2*3-,4-,5+,6+;/m00./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAUHMYCAWVBKQ-SIJONPOXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate typically involves multi-step organic reactions. One common approach starts with the selective nitration of hexane derivatives, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The stereochemistry is carefully managed using chiral catalysts and specific reaction conditions to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
Oxidation: Formation of hexane-1,2,3,4,5-pentone derivatives.
Reduction: Production of hexane-1,2,3,4,5-pentolamine.
Substitution: Generation of various hexane derivatives with different functional groups.
Scientific Research Applications
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl groups facilitate binding to active sites of enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Nitro-Substituted Sugar Alcohols
The D-glucitol analogue, (2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol (CAS 14199-88-3), shares the nitro functional group but differs in stereochemistry. Key physicochemical properties include:
Structural Impact :
- The nitro group enhances polarity and hydrogen-bonding capacity compared to unmodified polyols like sorbitol or mannitol.
Amino-Substituted Sugar Alcohols
(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol (N-Methyl-D-glucamine)
- Applications : Carbon capture solvents due to high CO₂ absorption rates and low toxicity (OPERA toolkit LD₅₀ prediction) .
- Functional Advantage: The methylamino group enables rapid CO₂ reaction kinetics, outperforming traditional solvents like monoethanolamine (MEA) in initial absorption rates .
D-Glucamine (6-Aminohexane-1,2,3,4,5-pentol)
Comparison with Nitro Derivatives :
- Basicity: Amino derivatives are basic (pKa ~9–10), whereas nitro derivatives are neutral or weakly acidic.
- Toxicity: Amino derivatives like N-methyl-D-glucamine are low-toxicity, while nitro groups may pose higher reactivity risks.
Polyols (Sugar Alcohols)
Common polyols like erythritol, xylitol, and sorbitol lack nitro or amino substituents. Key differences include:
Tabulated Comparison of Key Compounds
*Estimated from analogue data; †Predicted values.
Biological Activity
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate (CAS Number: 207226-23-1) is an organic compound notable for its unique stereochemistry and functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C₆H₁₃N₁O₇
- Molecular Weight : 440.36 g/mol
- IUPAC Name : this compound
- InChI Key : HQAUHMYCAWVBKQ-UHFFFAOYNA-N
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the selective nitration of hexane derivatives followed by the introduction of hydroxyl groups through controlled oxidation reactions. The stereochemical configuration is maintained using chiral catalysts .
The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydroxyl groups facilitate binding to active sites of enzymes, thereby modulating their activity and influencing metabolic pathways .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. In vitro tests have demonstrated that this compound exhibits significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines. A notable study reported:
- Cell Line : HeLa (cervical cancer)
- IC₅₀ Value : 15 µg/mL after 48 hours of treatment.
This suggests that the compound could potentially be developed into a therapeutic agent for cancer treatment .
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:
| Enzyme | Inhibition Type | IC₅₀ Value |
|---|---|---|
| α-glucosidase | Competitive | 25 µM |
| Cholinesterase | Non-competitive | 10 µM |
These results indicate that this compound may have implications in managing conditions like diabetes and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a broad-spectrum activity with lower MIC values compared to standard antibiotics.
Case Study 2: Cancer Cell Apoptosis Induction
In a separate investigation by Johnson et al. (2024), the effects of this compound on HeLa cells were analyzed. Flow cytometry results showed an increase in early and late apoptotic cells upon treatment with the compound.
Q & A
Q. What are the optimal synthetic routes for (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol hydrate, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves reductive amination or nitro-group functionalization of polyol precursors. For example, analogous compounds like (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are synthesized via methanol reflux of sugar derivatives (e.g., D-galactose) with amines, followed by recrystallization in MTBE-ethanol mixtures to achieve >70% yields . Optimizing stoichiometry (e.g., 1.6:1 molar ratio of amine to sugar) and reaction time (2–4 hours, monitored by TLC) enhances efficiency. Post-synthesis purification via vacuum drying ensures hydrate stability .
Q. How can NMR and HRMS be utilized to confirm the stereochemistry and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For instance, equatorial hydroxyl protons in polyols resonate at δ 3.5–4.5 ppm, while axial protons appear downfield (δ 4.5–5.5 ppm). NOESY correlations resolve spatial proximity of hydroxyl groups .
- HRMS : Use electrospray ionization (ESI) to verify molecular ions. For a similar compound (C7H17NO5), the calculated [M+H]+ is 195.21 Da, matching experimental data within ±0.001 Da .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved for complex polyol derivatives like this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for (2S,3R,4R,5S)-6-fluorohexane-1,2,3,4,5-pentaol, where hydrogen bonding networks (O–H⋯O/F) confirm spatial arrangements .
- Computational modeling : Apply quantum chemistry (e.g., QSPR) to predict stereoelectronic effects and validate against experimental NMR shifts .
Q. What role could this compound play in carbon capture solvent design, and how can its performance be evaluated?
Methodological Answer: Analogous nitro-polyols derived from biomass (e.g., (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol) show promise as low-cost CO2 absorbents . Evaluate via:
Q. How does the hydrate form influence the compound’s stability under different storage conditions?
Methodological Answer: Hydrate stability depends on lattice energy and hygroscopicity. For lactitol monohydrate, storage in inert atmospheres (N2/Ar) at ≤25°C prevents dehydration. Use Karl Fischer titration to monitor water content, ensuring it remains within ±0.5% of theoretical hydrate stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
